[3-(Propan-2-yl)piperidin-3-yl]methanol
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Overview
Description
“[3-(Propan-2-yl)piperidin-3-yl]methanol” is a chemical compound with the molecular formula C9H19NO . It is a derivative of piperidine, an essential heterocyclic system used in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The propan-2-yl group is attached to the piperidine ring, and a methanol group is also attached to the ring .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Catalytic Reactions and Synthesis
Catalytic activities involving piperidine and alcohols have been studied for their efficiency in producing various chemical products. For instance, piperidine was reacted with methanol under a hydrogen stream, showing significant catalytic activity and selectivity towards N-methylpiperidine production, highlighting the potential of using piperidine and alcohol-based catalysts in selective alkylation processes (Kamiguchi et al., 2007).
Material Science and Sensing Applications
In material science, specific structures such as yttrium oxide with multishelled hollow structures have shown great promise in sensing technologies. These structures have been used for the highly selective and ultrasensitive detection of methanol, demonstrating the potential of such materials in environmental monitoring and healthcare (Zheng et al., 2019).
Molecular Interactions and Properties
Studies on binary liquid mixtures involving piperidine and alcohols have been conducted to understand their interactions and properties. For example, the volumetric properties of piperidine mixed with various alkanols were analyzed, providing insights into the strong interactions between these molecules. Such studies are crucial for designing and optimizing chemical processes and formulations (Boussebissi et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, the development of hybrid electrophoresis devices for the separation and detection of alcohol compounds, including methanol, alongside ethanol, has been reported. This showcases the application of piperidine derivatives in creating more efficient analytical methods for detecting substances with potential health impacts (Santos et al., 2017).
Crystal Structure and Synthesis
Research into the synthesis and crystal structure of compounds related to "[3-(Propan-2-yl)piperidin-3-yl]methanol" can reveal information about the molecular conformation and bonding interactions of these compounds, which is valuable for the development of new materials and drugs. For example, studies on the crystal structure of various piperidine-based compounds have provided insights into their molecular geometry and potential applications in drug design (Girish et al., 2008).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
It’s likely that the compound interacts with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
Piperidine derivatives are widely used in the pharmaceutical industry, suggesting that they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of new piperidine derivatives, including “[3-(Propan-2-yl)piperidin-3-yl]methanol”, could be a promising direction for future research in drug discovery .
Properties
IUPAC Name |
(3-propan-2-ylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)9(7-11)4-3-5-10-6-9/h8,10-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUMKPVYHZWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCNC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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